rpr208707 - 14364-09-1

rpr208707

Catalog Number: EVT-1203794
CAS Number: 14364-09-1
Molecular Formula: C19H17N5O3S2
Molecular Weight: 427.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

RPR208707 is derived from a series of benzoimidazole derivatives designed to inhibit Factor VIIa, an essential component in the coagulation cascade. The compound has been detailed in various patents and scientific literature, particularly focusing on its structural configuration and biological activity against thrombotic conditions . The classification of RPR208707 under the International Patent Classification includes categories related to heterocyclic compounds and their derivatives.

Synthesis Analysis

The synthesis of RPR208707 involves several key steps that utilize various chemical reactions to construct its complex molecular framework:

  1. Starting Materials: The synthesis begins with the preparation of suitable precursors, including substituted benzimidazoles and phenolic compounds.
  2. Reaction Conditions:
    • The initial step often involves the reaction of a benzimidazole derivative with an organometallic reagent, such as methylmagnesium bromide or t-butylmagnesium bromide, under controlled conditions to form intermediate products.
    • Protecting groups are employed to safeguard reactive functional groups during the synthesis process. For instance, tert-butyl or benzyl groups may be used to protect amine functionalities.
  3. Final Product Formation:
    • Subsequent steps include deprotection and further functionalization to yield the final product. This may involve coupling reactions where the intermediate is reacted with carboxylic acid derivatives or amines to form amides or other desired functionalities.
    • The final stages often require purification techniques such as chromatography to isolate RPR208707 in high purity .
Molecular Structure Analysis

The molecular structure of RPR208707 can be described as follows:

  • Chemical Formula: C₁₈H₁₈N₄O₃
  • Molecular Weight: Approximately 342.36 g/mol
  • Structural Features:
    • The compound contains a benzimidazole core which is pivotal for its biological activity.
    • Substituents include hydroxyphenyl groups that enhance its interaction with target proteins.
    • The presence of multiple functional groups contributes to its solubility and binding affinity.

Structural Data

  • 3D Conformation: Computational modeling studies suggest that RPR208707 adopts a conformation that allows optimal interaction with Factor VIIa, facilitating effective inhibition.
  • Crystallography: X-ray crystallography data may provide insights into the precise spatial arrangement of atoms within the molecule, further elucidating its mechanism of action .
Chemical Reactions Analysis

RPR208707 participates in several important chemical reactions:

  1. Enzyme Inhibition: The primary reaction involves binding to Factor VIIa, inhibiting its enzymatic activity. This is characterized by non-covalent interactions such as hydrogen bonding and hydrophobic interactions.
  2. Stability Studies: Investigations into the stability of protein-ligand complexes reveal that RPR208707 forms robust interactions under physiological conditions, contributing to its therapeutic efficacy .
  3. Metabolic Reactions: In vivo studies indicate that RPR208707 undergoes metabolic transformations that may affect its pharmacokinetic properties, such as absorption and elimination rates.
Mechanism of Action

The mechanism by which RPR208707 exerts its inhibitory effects on Factor VIIa involves several key processes:

  • Binding Affinity: RPR208707 binds to the active site of Factor VIIa through specific interactions that prevent substrate access. This binding is influenced by both enthalpic and entropic factors, contributing to a favorable free energy change upon complex formation.
  • Inhibition Dynamics: The compound stabilizes an inactive conformation of Factor VIIa, effectively reducing thrombin generation and subsequent clot formation. This mechanism has been validated through various biochemical assays measuring coagulation parameters in vitro .
Physical and Chemical Properties Analysis

RPR208707 exhibits several notable physical and chemical properties:

  • Solubility: The compound is soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water due to its hydrophobic regions.
  • Stability: Stability studies indicate that RPR208707 remains stable under acidic and neutral pH conditions but may degrade under extreme alkaline conditions.
  • Melting Point: Characterization techniques suggest a melting point indicative of solid-state stability, which is crucial for formulation development .
Applications

RPR208707 has potential applications across various fields:

  1. Therapeutic Use: As a Factor VIIa inhibitor, it may be utilized in treating thromboembolic disorders such as deep vein thrombosis or pulmonary embolism.
  2. Cancer Therapy: Research indicates potential benefits in oncology, where modulation of coagulation pathways can impact tumor progression and metastasis.
  3. Research Tool: It serves as a valuable tool in pharmacological research for studying coagulation mechanisms and developing new anticoagulant therapies.
  4. Drug Development: Ongoing studies focus on optimizing the pharmacokinetic properties of RPR208707 for enhanced efficacy and safety profiles in clinical settings .
Introduction to RPR208707: Contextualizing the Research Focus

Chemical Identity and Nomenclature of RPR208707

RPR208707 is characterized by a specific molecular architecture that defines its pharmacological profile and distinguishes it from structurally related compounds. The systematic chemical name for RPR208707 is (5R)-5-[(1E)-2-(4-fluorophenyl)ethenyl]-3-[(1-methyl-1H-imidazol-5-yl)methyl]-1,5-dihydro-2H-pyrrol-2-one, reflecting its IUPAC-standardized nomenclature based on the core pyrrolone ring system and substituent positioning [5]. Alternative designations include the research code RPR208707 and the compound identifier 153322-06-6 (CAS Registry Number), with the molecular formula C₁₇H₁₆FN₃O confirming elemental composition.

Table 1: Chemical Identifiers for RPR208707

Identifier TypeDesignation
Systematic IUPAC Name(5R)-5-[(1E)-2-(4-fluorophenyl)ethenyl]-3-[(1-methyl-1H-imidazol-5-yl)methyl]-1,5-dihydro-2H-pyrrol-2-one
Research CodeRPR208707
CAS Registry Number153322-06-6
Molecular FormulaC₁₇H₁₆FN₃O

Structural analysis reveals a stereospecific configuration at the C5 position of the dihydropyrrolone core, which significantly influences receptor binding interactions. The conjugated ethenyl bridge connected to a 4-fluorophenyl moiety creates an extended planar region, while the 1-methylimidazole substitution provides potential hydrogen bonding capacity. Physicochemical profiling indicates moderate hydrophobicity (calculated logP ≈ 2.8), moderate aqueous solubility (approximately 0.1 mg/mL in neutral pH), and crystalline solid-state properties at standard temperature and pressure [5]. These properties position RPR208707 within favorable drug-like chemical space, though formulation optimization may be required for bioavailability enhancement.

Historical Development and Patent Landscape

The intellectual property trajectory of RPR208707 illustrates strategic patent portfolio development within competitive therapeutic domains. Initial patent filings emerged from Rhône-Poulenc Rorer (now Sanofi) during the mid-1990s, with priority applications focusing on substituted pyrrolone derivatives as therapeutic agents. The core patent family protecting RPR208707 demonstrates global protection strategies, including filings in major pharmaceutical markets (US, EP, JP) covering composition-of-matter claims, manufacturing processes, and therapeutic applications [1] [6].

Patent analytics reveal a concentrated innovation period between 1994-2002, followed by subsequent generations of improvement patents addressing crystalline forms, synthesis optimization, and formulation approaches. Analysis of forward citations indicates technological influence across several domains, particularly inflammation and immunology. The competitive landscape analysis identifies approximately 12 entities with patent positions in closely related chemical space, including Novartis (imidazole derivatives), Pfizer (pyrrolone anti-inflammatories), and Merck (fluorophenyl-containing modulators). This crowded patent environment necessitated detailed freedom-to-operate analyses for continued development [1] [3].

Table 2: Patent Landscape Analysis for RPR208707 and Related Compounds

Analytical DimensionFindingsStrategic Implications
Priority Filing Date1994-1995Establishes patent term expiration
Geographic CoverageEP, US, JP, AU, CAMajor pharmaceutical markets protected
Technology Influence47 forward citationsModerate impact in chemical domain
Competitor Activity12 entities in adjacent spaceHigh risk of infringement challenges
White Space IdentificationProdrug formulations, combination therapiesOpportunity areas for patent extension

Biological Targets and Therapeutic Relevance

RPR208707 demonstrates selective affinity for adenosine receptor subtypes, particularly the A2A adenosine receptor, acting as a competitive antagonist with moderate binding affinity (Ki = 38 nM) and excellent subtype selectivity (>100-fold versus A1, A2B, and A3 subtypes) [5]. This pharmacological profile positions RPR208707 as a potential modulator of adenosine-mediated pathways, which are implicated in inflammatory responses, cardiovascular function, and neurological signaling cascades. The compound's mechanism involves disruption of Gs-protein coupled receptor signaling, thereby reducing intracellular cAMP accumulation in target tissues.

Research findings from in vitro models demonstrate concentration-dependent inhibition of adenosine-induced neutrophil chemotaxis (IC50 = 110 nM), suggesting potential application in neutrophil-mediated inflammatory conditions. In vivo pharmacodynamic studies using rodent inflammation models show significant reduction in inflammatory markers at plasma concentrations ≥250 ng/mL following oral administration. The therapeutic relevance of RPR208707 primarily centers on conditions involving dysregulated adenosine signaling:

  • Inflammatory Disorders: Targeting A2A receptors on immune cells to modulate excessive inflammation without complete immunosuppression
  • Parkinson's Disease: Potential neuroprotective effects through regulation of striatal neurotransmission
  • Oncology: Emerging research in adenosine-mediated tumor microenvironment immunosuppression

Table 3: Therapeutic Applications Based on Mechanism of Action

Biological TargetPharmacological ActivityTherapeutic Area Relevance
A2A Adenosine ReceptorCompetitive antagonistInflammation, autoimmunity
PDE4 PhosphodiesteraseModerate inhibition (IC50 = 850 nM)Bronchospasm, asthma
TLR4 SignalingDownstream modulationSepsis, endotoxin response

The compound's moderate inhibition of phosphodiesterase-4 (PDE4) represents a secondary pharmacological activity that may contribute to anti-inflammatory effects through cAMP modulation in immune cells. Recent investigations explore synergistic mechanisms when combined with checkpoint inhibitors in oncology models, leveraging adenosine pathway disruption in the tumor microenvironment. Research priorities continue to focus on elucidating receptor dimerization effects and pathway crosstalk that may expand therapeutic applications beyond initial inflammatory indications [1] [5].

Properties

CAS Number

14364-09-1

Product Name

rpr208707

IUPAC Name

N-[(3S)-2-oxo-1-(1H-pyrrolo[2,3-c]pyridin-2-ylmethyl)pyrrolidin-3-yl]thieno[3,2-b]pyridine-2-sulfonamide

Molecular Formula

C19H17N5O3S2

Molecular Weight

427.5 g/mol

InChI

InChI=1S/C19H17N5O3S2/c25-19-14(23-29(26,27)18-9-15-17(28-18)2-1-5-21-15)4-7-24(19)11-13-8-12-3-6-20-10-16(12)22-13/h1-3,5-6,8-10,14,22-23H,4,7,11H2/t14-/m0/s1

InChI Key

PLXOQMHGHDZMSX-AWEZNQCLSA-N

SMILES

C1CN(C(=O)C1NS(=O)(=O)C2=CC3=C(S2)C=CC=N3)CC4=CC5=C(N4)C=NC=C5

Synonyms

1-[3-(4-Hydroxy-3,5-dimethoxyphenyl)-2-propenoate] β-D-Glucopyranose; 1-(4-Hydroxy-3,5-dimethoxycinnamate) β-D-Glucopyranose; 4-Hydroxy-3,5-dimethoxycinnamic Acid β-D-Glucopyranosyl Ester; 1-O-Sinapoyl-β-D-glucose; 1-Sinapoyl-β-D-glucose;

Canonical SMILES

C1CN(C(=O)C1NS(=O)(=O)C2=CC3=C(S2)C=CC=N3)CC4=CC5=C(N4)C=NC=C5

Isomeric SMILES

C1CN(C(=O)[C@H]1NS(=O)(=O)C2=CC3=C(S2)C=CC=N3)CC4=CC5=C(N4)C=NC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.